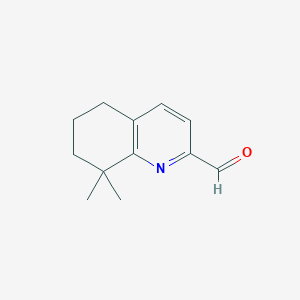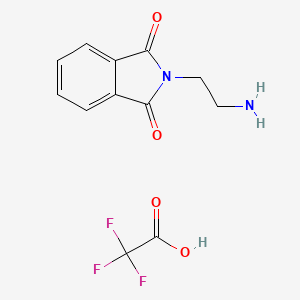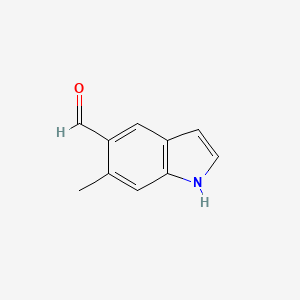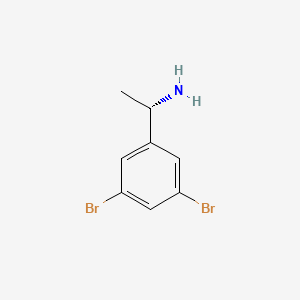
(4-Amino-1-fluorocyclohexyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-1-fluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H14FNO It is a cyclohexane derivative featuring an amino group, a fluorine atom, and a hydroxymethyl group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1-fluorocyclohexyl)methanol typically involves the fluorination of a cyclohexane derivative followed by the introduction of an amino group and a hydroxymethyl group. One common method involves the following steps:
Fluorination: A cyclohexane derivative is treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atom at the desired position.
Amination: The fluorinated cyclohexane is then subjected to amination using reagents like ammonia or an amine to introduce the amino group.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation, where a hydroxymethyl group is introduced using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
(4-Amino-1-fluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The amino group can be reduced to form an amine or a hydroxylamine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
(4-Amino-1-fluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Amino-1-fluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.
相似化合物的比较
Similar Compounds
- (4-Amino-1-chlorocyclohexyl)methanol
- (4-Amino-1-bromocyclohexyl)methanol
- (4-Amino-1-iodocyclohexyl)methanol
Uniqueness
(4-Amino-1-fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other halogenated analogs.
属性
分子式 |
C7H14FNO |
|---|---|
分子量 |
147.19 g/mol |
IUPAC 名称 |
(4-amino-1-fluorocyclohexyl)methanol |
InChI |
InChI=1S/C7H14FNO/c8-7(5-10)3-1-6(9)2-4-7/h6,10H,1-5,9H2 |
InChI 键 |
HKHCXCOCGDYAMX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1N)(CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)

![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)

![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)


![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
